molecular formula C16H22N2O4S2 B13830867 S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-31-4

S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B13830867
CAS No.: 41287-31-4
M. Wt: 370.5 g/mol
InChI Key: BSUIFZACDFHAMH-UHFFFAOYSA-N
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Description

S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with a unique structure that includes a quinoline moiety, a propylamine linkage, and a thiosulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method starts with the preparation of 4,6-dimethyl-2-quinoline, which is then reacted with 3-chloropropylamine to form the intermediate 3-(4,6-dimethyl-2-quinolyloxy)propylamine. This intermediate is then treated with ethylene oxide to introduce the ethyl group, followed by reaction with thiosulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group can yield sulfonate derivatives, while substitution reactions can introduce various functional groups onto the amino or thiosulfate moieties.

Scientific Research Applications

S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate has several scientific research applications:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiosulfate group can form covalent bonds with proteins. These interactions can modulate biological pathways and exert various effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfate
  • S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen sulfite

Uniqueness

S-2-((3-(4,6-Dimethyl-2-quinolyloxy)propyl)amino)ethyl hydrogen thiosulfate is unique due to the presence of the thiosulfate group, which imparts distinct chemical reactivity and biological activity compared to its sulfate and sulfite analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

41287-31-4

Molecular Formula

C16H22N2O4S2

Molecular Weight

370.5 g/mol

IUPAC Name

4,6-dimethyl-2-[3-(2-sulfosulfanylethylamino)propoxy]quinoline

InChI

InChI=1S/C16H22N2O4S2/c1-12-4-5-15-14(10-12)13(2)11-16(18-15)22-8-3-6-17-7-9-23-24(19,20)21/h4-5,10-11,17H,3,6-9H2,1-2H3,(H,19,20,21)

InChI Key

BSUIFZACDFHAMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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